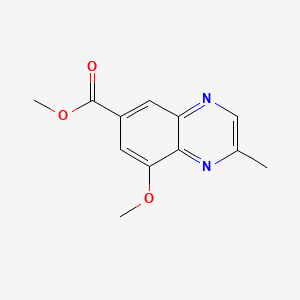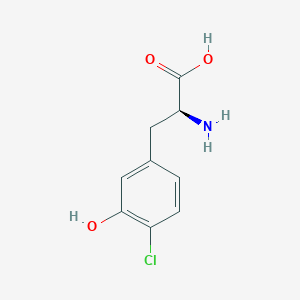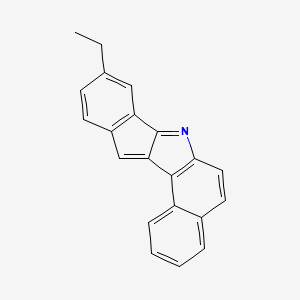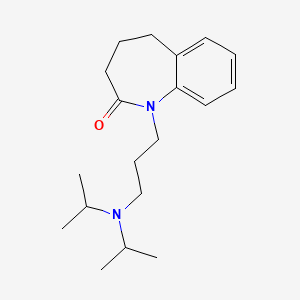
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is a complex organic compound with the molecular formula C15H18N4O2S. This compound features a urea backbone substituted with a methyl group and an imidazole ring, which is further substituted with a 2,4-xylyl group. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- typically involves the formation of the imidazole ring followed by its functionalization. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursorsThe use of microwave-assisted synthesis and other advanced techniques can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Mecanismo De Acción
The mechanism of action of urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The 2,4-xylyl group can enhance the compound’s binding affinity and specificity for its targets. The urea moiety can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(2,4-xylyl)urea
- 1-Methyl-3-(3,4-xylyl)urea
- 1-Methyl-3-(2,3-xylyl)urea
Uniqueness
Urea, 1-methyl-3-((1-(2,4-xylyl)imidazol-2-ylthio)acetyl)- is unique due to the presence of the imidazole ring substituted with a 2,4-xylyl group. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
60176-55-8 |
|---|---|
Fórmula molecular |
C15H18N4O2S |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2-[1-(2,4-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(methylcarbamoyl)acetamide |
InChI |
InChI=1S/C15H18N4O2S/c1-10-4-5-12(11(2)8-10)19-7-6-17-15(19)22-9-13(20)18-14(21)16-3/h4-8H,9H2,1-3H3,(H2,16,18,20,21) |
Clave InChI |
GFBPQSPLFUXJAQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2C=CN=C2SCC(=O)NC(=O)NC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



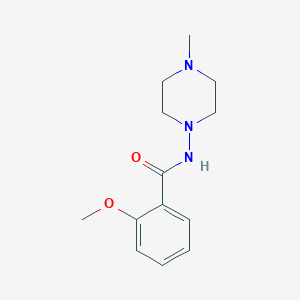

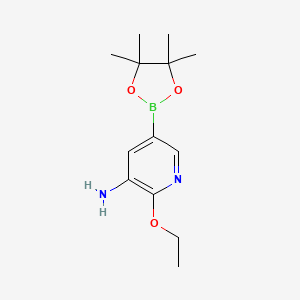
![Ethyl (8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)acetate](/img/structure/B13940740.png)
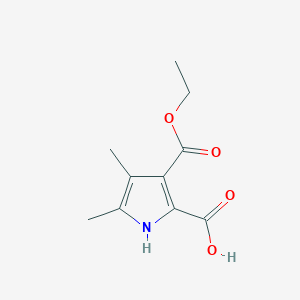
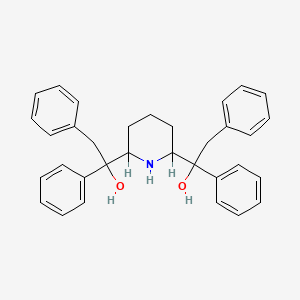


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-(6-methyl-2-benzothiazolyl)-](/img/structure/B13940767.png)
